5-Bromo-1-(2-fluoro-2-deoxyribofuranosyl)uracil
Description
Properties
IUPAC Name |
5-bromo-1-[(3R,4R,5R)-3-fluoro-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]pyrimidine-2,4-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10BrFN2O5/c10-3-1-13(9(17)12-7(3)16)8-5(11)6(15)4(2-14)18-8/h1,4-6,8,14-15H,2H2,(H,12,16,17)/t4-,5-,6-,8?/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WFOXFPXBLFRFHB-CDRSNLLMSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C(=O)NC(=O)N1C2C(C(C(O2)CO)O)F)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=C(C(=O)NC(=O)N1C2[C@@H]([C@@H]([C@H](O2)CO)O)F)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10BrFN2O5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80970954 | |
| Record name | 5-Bromo-1-(2-deoxy-2-fluoropentofuranosyl)-4-hydroxypyrimidin-2(1H)-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80970954 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
325.09 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
55612-18-5 | |
| Record name | 5-Bromo-1-(2-fluoro-2-deoxyribofuranosyl)uracil | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0055612185 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 5-Bromo-1-(2-deoxy-2-fluoropentofuranosyl)-4-hydroxypyrimidin-2(1H)-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80970954 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Biological Activity
5-Bromo-1-(2-fluoro-2-deoxyribofuranosyl)uracil, a fluorinated pyrimidine derivative, has garnered attention in medicinal chemistry due to its potential applications in cancer treatment and its unique biochemical properties. This article explores the biological activity of this compound, focusing on its mechanisms of action, therapeutic implications, and relevant case studies.
- Molecular Formula : C₉H₁₀BrFN₂O₅
- Molecular Weight : 325.09 g/mol
- CAS Number : 55612-18-5
- Purity : Typically ≥95%
This compound functions primarily as an antitumor agent through several mechanisms:
- Inhibition of DNA Synthesis : The compound competes with thymidine for incorporation into DNA, disrupting normal replication and transcription processes. This interference can lead to apoptosis in rapidly dividing cancer cells.
- Immune Modulation : Studies have indicated that fluorinated pyrimidines can enhance anticancer immune responses by increasing the activity of natural killer (NK) cells and CD8 T cells while reducing myeloid-derived suppressor cells (MDSCs), which are known to inhibit immune responses against tumors.
- Prodrug Activity : As a prodrug, it may be converted into active metabolites that exert cytotoxic effects selectively on tumor cells, thereby minimizing damage to healthy tissues .
Antitumor Efficacy
A study published in Cancer Research demonstrated the efficacy of this compound in various cancer models. The compound was shown to significantly reduce tumor growth in mice bearing Lewis lung carcinoma when administered at optimal doses .
Pharmacokinetics
Research has indicated that the pharmacokinetic profile of this compound allows for effective tissue distribution in tumor models. In experiments with radiolabeled versions of the compound, uptake was observed to correlate well with tumor proliferation rates, making it a promising candidate for imaging and therapeutic applications .
Comparative Biological Activity
To better understand the biological activity of this compound, a comparison with other fluorinated pyrimidines is useful:
| Compound | Mechanism of Action | Therapeutic Use |
|---|---|---|
| 5-Fluorouracil (5-FU) | DNA synthesis inhibition | Colorectal cancer treatment |
| 5-Bromo-1-(2-fluoro-2-deoxy...) | DNA synthesis inhibition & immune modulation | Potential in various cancers |
| Gemcitabine | DNA synthesis inhibition | Pancreatic cancer treatment |
Future Directions
The ongoing research into this compound suggests several avenues for future exploration:
- Combination Therapies : Investigating its use in combination with other chemotherapeutic agents may enhance its efficacy and reduce resistance.
- Targeted Delivery Systems : Developing novel drug delivery systems that target tumors specifically could improve therapeutic outcomes while minimizing side effects.
- Clinical Trials : Further clinical trials are necessary to establish safety profiles, optimal dosing regimens, and long-term outcomes in cancer patients.
Scientific Research Applications
Synthesis and Characterization
The synthesis of 5-bromo-1-(2-fluoro-2-deoxyribofuranosyl)uracil involves several chemical reactions that modify the uracil base to enhance its stability and biological activity. The compound can be synthesized through the introduction of bromine and fluorine at specific positions on the ribofuranose sugar moiety, which has been shown to improve its pharmacological properties compared to non-modified nucleosides .
Antiviral Properties
Research indicates that this compound exhibits antiviral activity, particularly against certain RNA viruses. Its structural modifications allow it to interfere with viral replication processes, making it a candidate for further development as an antiviral agent .
Anticancer Applications
The compound has been investigated for its potential use in cancer therapy. Studies have demonstrated that radiolabeled analogues of this nucleoside can be effectively taken up by tumor tissues, suggesting its utility in targeted radiotherapy . The stability of the compound in vivo also indicates that it may serve as a promising scaffold for the development of new anticancer drugs.
Nucleic Acid Modifications
This compound can be utilized in the development of modified oligonucleotides, which are essential tools in molecular biology for applications such as gene silencing and antisense therapies. The ability to introduce halogenated nucleotides into oligonucleotide sequences enhances their stability and binding affinity to target RNA or DNA sequences .
Research Tools
In research settings, this compound serves as a valuable reagent for synthesizing other nucleoside analogues and studying their biological effects. Its unique properties allow researchers to explore new avenues in drug design and molecular biology techniques .
Case Studies and Research Findings
Comparison with Similar Compounds
Comparison with Similar Compounds
Table 1: Structural and Functional Comparison
Key Comparative Analyses
Base Modifications :
- 5-Bromouracil vs. 5-Fluorouracil : Bromine’s larger atomic radius enhances base-stacking interactions but reduces hydrogen-bonding efficiency compared to fluorine. This makes bromouracil analogs more prone to DNA misincorporation (e.g., pairing with guanine instead of adenine) .
- Biological Activity : 5-FU directly inhibits thymidylate synthase, whereas brominated analogs like BrdU incorporate into DNA, causing replication errors .
Sugar Modifications: 2-Fluoro vs. 2'-Deoxy: The 2-fluoro group in this compound stabilizes the sugar against enzymatic degradation (e.g., phosphorylases) compared to BrdU. Fluorine’s electronegativity also rigidifies the sugar ring, favoring C2'-endo conformations that mimic RNA-like structures . Arabinose vs. Ribose: The arabinofuranosyl derivative (CAS 69123-97-3) exhibits distinct stereochemistry (C2'-OH axial vs. equatorial in ribose), reducing compatibility with DNA polymerases but enhancing resistance to nucleases .
Enzyme Inhibition :
- Glutathione Peroxidase (GPx) : Halogenated uracils, including 5-bromo derivatives, show inhibitory activity against GPx (IC50 values: 5-bromo-uracil ~15 µM; 5-fluoro-uracil ~22 µM). The bromine atom’s electron-withdrawing effect enhances electrophilic interactions with the enzyme’s active site .
Aromaticity and Electronic Effects :
- Aromaticity Indexes : Geometric aromaticity (HOMHED) and magnetic criteria (NICS) reveal that 5-bromouracil has reduced aromaticity compared to uracil due to bromine’s electron-withdrawing effect. This alters π-π stacking and hydrogen-bonding capacity in nucleic acids .
Preparation Methods
Preparation of the Fluorinated Sugar Donor
The 2-fluoro-2-deoxyribofuranosyl moiety is typically derived from protected ribofuranose derivatives. For example, methyl 3-O-benzyl-5-O-trityl-2-deoxyribofuranoside serves as a key intermediate. Fluorination at the 2'-position is achieved using diethylaminosulfur trifluoride (DAST) or similar fluorinating agents, though specific conditions for this step in the target compound’s synthesis are inferred from related methodologies.
Silylation of 5-Bromouracil
5-Bromouracil is silylated using hexamethyldisilazane (HMDS) under reflux conditions to form bis(trimethylsilyl)-5-bromouracil , which enhances its nucleophilicity. This reaction typically proceeds at 100–120°C for 4–5 hours, yielding a moisture-sensitive intermediate.
Lewis Acid-Catalyzed Glycosylation
The critical coupling step employs stannic chloride (SnCl₄) or trimethylsilyl trifluoromethanesulfonate (TMSOTf) as catalysts. In a representative procedure:
-
A solution of methyl 3-O-benzyl-5-O-trityl-2-deoxyribofuranoside and bis(trimethylsilyl)-5-bromouracil in anhydrous acetonitrile is cooled to 5°C.
-
SnCl₄ (1.0 equiv) in CH₂Cl₂ is added dropwise, and the mixture is stirred at 5°C for 30 minutes.
-
The reaction is quenched with ethanol, followed by aqueous workup and chromatographic purification.
Yield : 50–60% for the β-anomer, with minor α-anomer formation.
Hydrocarbyl Protection and Deprotection Strategies
To improve regioselectivity and yield, temporary protecting groups are employed at the 3'- and 5'-positions of the ribose moiety.
3'-O-Benzyl Protection
Introducing a 3-O-benzyl group stabilizes the ribofuranoside during glycosylation. This is achieved by treating methyl 2-deoxy-5-O-tritylribofuranoside with benzyl bromide in the presence of sodium hydride, yielding a 3-O-benzyl-protected intermediate.
5'-O-Trityl Deprotection
After glycosylation, the 5'-O-trityl group is removed using acetic acid or cation-exchange resins , exposing the primary hydroxyl group for subsequent functionalization or final deprotection.
Anomer Separation and Purification
The glycosylation reaction typically produces a mixture of α- and β-anomers. Separation is achieved via:
-
High-performance liquid chromatography (HPLC) using C18 columns with acetonitrile/water gradients.
-
Crystallization from ethanol/water mixtures, exploiting differential solubility.
Table 1 : Typical Anomer Ratios and Yields
| Anomer | Ratio (%) | Yield (%) |
|---|---|---|
| β | 70–80 | 50–60 |
| α | 20–30 | 15–20 |
Alternative Methods: Enzymatic Synthesis
While chemical methods dominate, enzymatic approaches using purine nucleoside phosphorylases (PNPs) have been explored for analogous fluoronucleosides. However, no direct reports exist for this compound, suggesting this remains an area for future research.
Scalability and Industrial Considerations
The patent-prioritized method (WO1986001801A1) emphasizes scalability:
Q & A
Q. What are the established synthetic routes for 5-Bromo-1-(2-fluoro-2-deoxyribofuranosyl)uracil, and how can purification challenges be addressed?
-
Methodological Answer : The compound is synthesized via detritylation of intermediates using acidic conditions. For example, 1-(3-Bromo-3-deoxy-5-O-trityl-β-D-arabinofuranosyl)uracil is treated with 80% aqueous acetic acid at 90°C for 30 minutes, followed by solvent removal and recrystallization from DMSO/water (1:1 v/v) to yield the title compound in ~70% purity . Purification often involves column chromatography (silica gel/CHCl₃) and recrystallization, as seen in analogous uracil derivative syntheses .
-
Key Data :
| Step | Reagents/Conditions | Yield/Purity |
|---|---|---|
| Detritylation | 80% AcOH, 90°C, 30 min | ~70% |
| Purification | DMSO/water recrystallization | Crystalline structure confirmed by X-ray diffraction |
Q. Which spectroscopic techniques are critical for characterizing the stereochemistry of this compound?
- Methodological Answer : 1H NMR (400 MHz, DMSO-d₆) is essential for confirming anomeric configuration and hydroxyl group positions. Key signals include δ 6.04 ppm (H-1′, β-configuration) and δ 7.72 ppm (H-6 uracil proton) . X-ray crystallography resolves the ribofuranose ring’s C2-exo/C3-endo twist and intermolecular hydrogen bonding (O–H⋯O/N–H⋯O), critical for validating stereochemical assignments .
Advanced Research Questions
Q. How can computational methods optimize reaction pathways for synthesizing fluorinated/brominated nucleoside analogues?
-
Methodological Answer : Quantum chemical calculations (e.g., density functional theory) and reaction path search algorithms predict energetically favorable intermediates and transition states. For example, ICReDD integrates computational screening with experimental validation to identify optimal conditions (e.g., solvent, temperature) for fluorination/bromination reactions, reducing trial-and-error approaches by >50% .
-
Case Study : Computational modeling of This compound could predict regioselectivity in halogenation steps, validated by HPLC-MS monitoring .
Q. What photochemical reactivity patterns are observed in bromouracil derivatives, and how do they inform biological studies?
-
Methodological Answer : Irradiation (λ > 290 nm) of 5-bromo-1,3-dimethyluracil with indole derivatives in acetone yields photoadducts (e.g., 5-(2-indolyl)uracil), suggesting similar reactivity in fluorinated analogues. Mechanistic studies using UV-Vis spectroscopy and LC-MS/MS identify radical intermediates and crosslinking potential, relevant for DNA probe design .
-
Key Data :
| Photoproduct | Conditions | Yield |
|---|---|---|
| 5-(2-Indolyl)uracil | Acetone, 2 h irradiation | 45% |
| 5-(7-Indolyl)uracil | Acetone, 2 h irradiation | 22% |
Q. How do fluorination and bromination impact the metabolic stability of nucleoside analogues in biological systems?
-
Methodological Answer : LC-MS/MS assays (e.g., validated for 1-(2'-deoxy-2'-fluoro-β-D-arabinofuranosyl)uracil ) quantify metabolites in plasma. Extraction protocols (protein precipitation with acetonitrile) and chromatographic separation (C18 column, 0.1% formic acid mobile phase) achieve detection limits of 0.1 ng/mL, enabling pharmacokinetic profiling .
-
Analytical Parameters :
| Parameter | Value |
|---|---|
| LOD (FAU/FMAU) | 0.1 ng/mL |
| Recovery | 85–95% |
| Precision (RSD) | <10% |
Data Contradiction Analysis
Q. How should researchers resolve discrepancies in reported synthetic yields for halogenated uracil derivatives?
- Methodological Answer : Cross-validate results using orthogonal techniques:
- HPLC purity assays vs. 1H NMR integration for yield calculations.
- X-ray crystallography to confirm structural homogeneity, as impurities (e.g., unreacted trityl groups) may inflate yields .
- Replicate literature protocols with controlled atmospheric conditions (e.g., anhydrous vs. humid), as moisture sensitivity impacts bromination efficiency .
Research Design Table
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
